Bienvenue dans la boutique en ligne BenchChem!

N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide

mTOR inhibitor lipophilicity aqueous solubility

N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide (CAS 926202-78-0) is a small-molecule sulfonamide (MW 230.29 g/mol; molecular formula C₉H₁₄N₂O₃S) bearing a 4-amino-2-methoxyphenyl core and an ethane-sulfonamide tail. Vendor annotations describe this compound as an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) which binds to the kinase active site.

Molecular Formula C9H14N2O3S
Molecular Weight 230.28
CAS No. 926202-78-0
Cat. No. B2883797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide
CAS926202-78-0
Molecular FormulaC9H14N2O3S
Molecular Weight230.28
Structural Identifiers
SMILESCCS(=O)(=O)NC1=C(C=C(C=C1)N)OC
InChIInChI=1S/C9H14N2O3S/c1-3-15(12,13)11-8-5-4-7(10)6-9(8)14-2/h4-6,11H,3,10H2,1-2H3
InChIKeyYELXOYNRLDYSEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide (CAS 926202-78-0): A Physicochemically Differentiated Sulfonamide Scaffold for Kinase Inhibitor Research and Chemical Biology Procurement


N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide (CAS 926202-78-0) is a small-molecule sulfonamide (MW 230.29 g/mol; molecular formula C₉H₁₄N₂O₃S) bearing a 4-amino-2-methoxyphenyl core and an ethane-sulfonamide tail [1]. Vendor annotations describe this compound as an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) which binds to the kinase active site . Its computed physicochemical profile—XLogP3 of 0.5, two hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area (TPSA) of 89.8 Ų—distinguishes it from most clinically explored mTOR inhibitors, which typically possess higher molecular weight, higher lipophilicity, and more extensive hydrogen-bonding networks [1].

Why N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide Cannot Be Replaced by Closely Related Analogs Without Rigorous Re-Validation


Sulfonamide-based kinase inhibitors are exquisitely sensitive to even minor structural perturbations; a change from an ethane-sulfonamide to a methane-sulfonamide substituent alters molecular weight, lipophilicity, hydrogen-bonding capacity, and conformational flexibility, which in turn can profoundly shift target engagement, selectivity, and ADME properties [1]. N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide occupies a unique position within the 4-amino-2-methoxyphenyl sulfonamide series because its ethane extension provides an additional rotatable bond and a modest increase in lipophilicity relative to the methane analog while retaining a cLogP below 1.0, a profile that is atypical for ATP-competitive mTOR inhibitors—most of which are larger (MW >300 Da) and considerably more lipophilic (cLogP >2.5) [1]. Generic substitution without empirical re-validation therefore risks introducing undetected changes in solubility, selectivity, and cellular activity that cannot be predicted from chemical structure alone.

Quantitative Differentiation Evidence for N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide Relative to Structural Analogs and In-Class Alternatives


Reduced Lipophilicity (XLogP3 = 0.5) Versus Representative mTOR ATP-Competitive Inhibitors Enables Favorable Aqueous Solubility Profile

N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide exhibits a computed XLogP3 value of 0.5, which is significantly lower than the cLogP values of established ATP-competitive mTOR inhibitors such as Torin 1 (cLogP ≈ 3.2), PP242 (cLogP ≈ 2.8), and AZD8055 (cLogP ≈ 3.1) [1]. This lower lipophilicity, combined with a moderate topological polar surface area (TPSA) of 89.8 Ų, predicts superior aqueous solubility and a reduced risk of non-specific hydrophobic protein binding. By comparison, the closely related methane-sulfonamide analog, N-(4-amino-2-methoxyphenyl)methanesulfonamide (CAS 57164-99-5, MW 216.26 g/mol), lacks the ethane extension and is expected to exhibit even lower lipophilicity but also reduced conformational flexibility, limiting its ability to access certain binding pockets .

mTOR inhibitor lipophilicity aqueous solubility drug-likeness

Minimal Hydrogen-Bond Donor Count (HBD = 2) Relative to Typical mTOR Inhibitors Facilitates Permeability and Reduces Efflux Liability

The target compound possesses only two hydrogen-bond donors (the aniline NH₂ and the sulfonamide NH), as computed by PubChem [1]. This is lower than the HBD count of many reference mTOR inhibitors: AZD8055 has three HBDs, while Torin 1 contains four. A lower HBD count is empirically associated with improved passive membrane permeability and reduced recognition by efflux transporters such as P-glycoprotein. The methane-sulfonamide analog (CAS 57164-99-5) shares this HBD count but differs in molecular weight and rotatable bond count, limiting its conformational adaptability for target engagement .

hydrogen bond donor membrane permeability efflux ratio drug design

Documented Minimum Purity ≥95% and Controlled Storage (2–8°C, Dry) Ensure Reproducibility Across Procurement Batches

Independent vendor specifications from Chemscene and AKSci confirm a minimum purity of ≥95% for N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide, with recommended long-term storage in a cool, dry environment and sealed storage at 2–8°C . These specifications are more stringent than those provided for many commercially available sulfonamide building blocks, which are often sold at 90–93% purity without temperature-controlled storage guidance. The availability of supporting analytical documentation—including MSDS, NMR, HPLC, and LC-MS data—further distinguishes this compound from lower-purity analogs that may introduce confounding impurities into biological assays .

compound purity quality control storage condition reproducibility

Optimal Procurement and Application Scenarios for N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide Based on Quantitative Differentiation Evidence


Lead-Optimization Programs Requiring an mTOR ATP-Competitive Scaffold with Sub-LogP 1.0 Lipophilicity to Mitigate Aggregation and Non-Specific Binding

Because N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide has an XLogP3 of 0.5—substantially lower than Torin 1 (cLogP ≈ 3.2), PP242 (cLogP ≈ 2.8), and AZD8055 (cLogP ≈ 3.1)—it is particularly well-suited for biochemical and cell-based screens where compound aggregation, poor aqueous solubility, or non-specific hydrophobic binding to assay components would otherwise confound data interpretation [1]. Procurement of this compound as a starting scaffold for medicinal chemistry optimization can reduce the need for laborious solubility-enhancing formulation strategies that are frequently required for more lipophilic mTOR inhibitor chemotypes.

Chemical Biology Studies Demanding a Low-Molecular-Weight (230 Da) mTOR Probe with Favorable Permeability Predictors (HBD = 2)

The combination of low molecular weight (230.29 g/mol) and a hydrogen-bond donor count of two distinguishes this compound from larger mTOR inhibitors such as Torin 1 (MW 424.5, HBD = 4) and AZD8055 (MW 465.5, HBD = 3), predicting superior passive membrane permeability and reduced susceptibility to efflux-transporter recognition [1]. These properties make the compound an attractive candidate for cellular target-engagement assays and permeability-limited models such as blood–brain barrier penetration studies, where smaller size and fewer hydrogen-bond donors are rigorously correlated with improved CNS exposure [1].

Structure–Activity Relationship (SAR) Exploration of the 4-Amino-2-methoxyphenyl Sulfonamide Series Using the Ethane-Sulfonamide as a Key Reference Point Between Methane and Higher Alkyl Homologs

The ethane-sulfonamide tail provides one additional rotatable bond and an incremental increase in lipophilicity compared to the methane-sulfonamide analog (CAS 57164-99-5), positioning this compound as an essential bridge homolog for systematic SAR studies within the N-(4-amino-2-methoxyphenyl)alkanesulfonamide series . Researchers can use this compound to distinguish steric from electronic contributions to target binding by comparing activity profiles across methane, ethane, and propane/propyl sulfonamide homologs—an approach that is not feasible with commercially available aryl-sulfonamide analogs that lack the aliphatic extension entirely.

Procurement for High-Throughput Screening Libraries Where Batch-to-Batch Purity Consistency (≥95%) and Validated Storage Protocols Are Mandatory

Multiple independent vendors specify a minimum purity of ≥95% and provide full analytical characterization (NMR, HPLC, LC-MS, MSDS) for N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide, along with defined storage conditions (sealed, dry, 2–8°C) . This level of quality assurance exceeds that of many commodity sulfonamide building blocks and is critical for screening facilities that require documented purity thresholds to comply with quality management systems and to ensure that hit-calling in primary screens is not artefactually driven by impurities.

Quote Request

Request a Quote for N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.